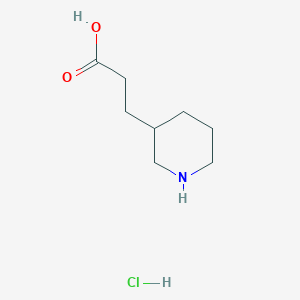

3-(Piperidin-3-yl)propanoic acid hydrochloride

Descripción

The exact mass of the compound 3-(Piperidin-3-yl)propanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Piperidin-3-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-piperidin-3-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDLOWHMBJEXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71985-82-5 | |

| Record name | 3-(3-Piperidinyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"3-(Piperidin-3-yl)propanoic acid hydrochloride" CAS number 71985-82-5 properties

Technical Whitepaper: 3-(Piperidin-3-yl)propanoic acid hydrochloride

Subtitle: A Versatile Piperidine Scaffold for Medicinal Chemistry and Peptidomimetic Design

Executive Summary

3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS 71985-82-5) is a bifunctional saturated heterocycle serving as a critical building block in drug discovery. Characterized by a piperidine ring substituted at the 3-position with a propanoic acid tail, this scaffold offers a unique three-dimensional geometry that distinguishes it from its linear (GABA analogues) or aromatic (pyridine) counterparts.

Its primary utility lies in fragment-based drug design (FBDD) and peptidomimetics , where it acts as a constrained linker capable of orienting pharmacophores in specific vectors. The compound is widely employed in the synthesis of GPCR ligands, integrin inhibitors, and neuroactive agents targeting somatostatin (SSTR) and glutamate receptors.

Chemical Identity & Physicochemical Profile

| Property | Detail |

| CAS Number | 71985-82-5 |

| IUPAC Name | 3-(Piperidin-3-yl)propanoic acid hydrochloride |

| Synonyms | 3-Piperidinepropanoic acid HCl; 3-(3-Piperidyl)propionic acid HCl |

| Molecular Formula | C₈H₁₅NO₂[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 224–226 °C (Decomposition) |

| Solubility | Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM, Ether |

| Acidity (pKa) | Acid: ~4.8 (COOH); Base: ~10.8 (Piperidine NH) (Est.) |

| Hygroscopicity | Moderate (Store under desiccant) |

Structural Analysis & Reactivity

The molecule features two distinct reactive centers, allowing for orthogonal functionalization. The secondary amine (piperidine) is a moderate nucleophile, while the carboxylic acid serves as an electrophile for amide coupling.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the core reactive sites and typical derivatization pathways.

Figure 1: Functional group reactivity map for CAS 71985-82-5, highlighting orthogonal synthetic pathways.

Synthetic Utility & Protocols

Synthesis of the Scaffold

The commercial synthesis typically involves the catalytic hydrogenation of 3-(3-pyridyl)acrylic acid or 3-(3-pyridyl)propanoic acid .

-

Precursor: 3-(3-Pyridyl)acrylic acid (CAS 19337-97-4).

-

Reagents: H₂ (4 atm), 10% Pd/C catalyst.

-

Solvent: Water or Acetic Acid.

-

Conditions: The reduction saturates both the alkene and the pyridine ring, yielding the piperidine derivative.

Representative Protocol: Amide Coupling (N-Terminus)

Scenario: Coupling the carboxylic acid tail to a primary amine (R-NH₂) while leaving the piperidine amine protonated (or protected).

Materials:

-

3-(Piperidin-3-yl)propanoic acid HCl (1.0 eq)[1]

-

Target Amine (R-NH₂) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(Piperidin-3-yl)propanoic acid HCl (1 mmol) in anhydrous DMF (5 mL).

-

Activation: Add HATU (1.2 mmol) and DIPEA (2 mmol) at 0°C. Stir for 15 minutes to generate the activated ester. Note: The HCl salt requires extra base to neutralize.

-

Coupling: Add the target amine (1.1 mmol) and the remaining DIPEA (1 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.[4]

-

Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: The piperidine nitrogen may require Boc-protection prior to this step if side reactions (self-coupling) are observed, although steric hindrance at the secondary amine often favors reaction at the activated acid with primary amines.

Applications in Drug Discovery

Neurological Targets (SSTR4 Agonists)

Research indicates this scaffold is pivotal in developing agonists for Somatostatin Receptor 4 (SSTR4). The 3-substituted piperidine ring mimics the turn structures found in native somatostatin, positioning the acidic tail to interact with cationic residues in the receptor binding pocket.

Peptidomimetics

In peptide engineering, this non-proteinogenic amino acid analogue introduces a "kink" in the peptide backbone. Unlike proline, which is rigid, the ethyl linker (propanoic acid) provides rotational freedom, allowing the molecule to adopt specific conformations required for binding to integrins or proteases.

Synthesis Workflow Visualization

The following diagram depicts a standard library synthesis workflow using this scaffold.

Figure 2: Standard workflow for incorporating CAS 71985-82-5 into a small molecule library.

Handling, Safety & Stability

-

Storage: Store at 2–8°C. The HCl salt is hygroscopic; keep the vial tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

GHS Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. 3-(Piperidin-3-yl)propanoic acid hydrochloride | C8H16ClNO2. National Library of Medicine. Available at: [Link]

-

ChemSrc. 3-Piperidinepropanoic acid, hydrochloride General Properties and Safety. Available at: [Link]

- Google Patents.Piperidinyl-3-(aryloxy)propanamides and propanoates (SSTR4 Agonists). Patent CA3092450A1.

-

Organic Chemistry Data. pKa Values of Carboxylic Acids and Amines. Available at: [Link]

-

PrepChem. Reduction of Pyridine Derivatives to Piperidines. General Methodology. Available at: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. EP0906901A2 - Process for producing propionic acid derivatives - Google Patents [patents.google.com]

- 3. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 4. Buy 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p - Google Patents [patents.google.com]

3-(Piperidin-3-yl)propanoic Acid HCl: A Strategic Scaffold for GABAergic Modulation

[1]

Executive Summary

3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS: 71985-82-5) is a specialized piperidine derivative used primarily as a structural probe and intermediate in the development of GABA uptake inhibitors.[1] Structurally, it represents an extended homolog of nipecotic acid (a potent GAT-1 inhibitor).[1] By extending the acidic side chain by two carbons (propanoic vs. carboxylic), this molecule allows researchers to probe the spatial tolerance of the GABA Transporter (GAT) orthosteric binding site and serves as a critical linker in the synthesis of lipophilic GAT inhibitors similar to Tiagabine .

Key Utility:

-

Pharmacophore Probing: Investigating the optimal distance between the cationic amine and anionic carboxylate for GAT vs. GABA receptor recognition.

-

Library Synthesis: Acting as a scaffold for "linker-based" drug design, connecting the polar GABA-mimetic head group to lipophilic aromatic anchors.[1]

-

Negative Control: Serving as a low-affinity control in assays comparing rigid analogs (nipecotic acid) vs. flexible analogs.[1]

Chemical & Pharmacological Profile

Structural Logic

The molecule functions as a conformationally restricted GABA analog with an extended tether.[1]

-

GABA (Endogenous): Flexible linear chain; approx.[1] 4.7 Å distance between N and O.

-

Nipecotic Acid (Potent Inhibitor): Rigid piperidine ring; carboxylate directly on C3.[1] High affinity for GAT-1.[1]

-

3-(Piperidin-3-yl)propanoic acid (The Probe): Rigid piperidine ring; carboxylate extended by an ethyl chain.[1] This increases the N-to-COOH distance, altering the interaction with the arginine residues in the transporter's active site.

| Feature | Specification |

| CAS Number | 71985-82-5 |

| Formula | C8H15NO2[1][2] · HCl |

| MW | 193.67 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in DMSO.[1] |

| Acidity (pKa) | Amphoteric (Zwitterionic at physiological pH).[1] pKa1 (COOH) ≈ 4.0; pKa2 (NH) ≈ 10.[1]5. |

| Stability | Hygroscopic solid; store at -20°C under desiccant.[1] |

Mechanistic Role in the Synapse

In neurotransmitter research, this compound is utilized to map the GABAergic Pharmacophore .[1]

-

GAT Inhibition: The primary target.[1] The transporter requires a specific charge separation. Extending the arm (propanoic acid) tests the depth of the anionic sub-pocket in GAT-1, GAT-2, and GAT-3.

-

Receptor Selectivity: Unlike GABA, which binds both GABAA (ionotropic) and GABAB (metabotropic) receptors, 3-substituted piperidines generally favor transporter inhibition.[1] However, the extended chain of this specific analog may introduce weak affinity for GABAB (which tolerates extended conformations like baclofen).[1]

Visualizing the GABAergic Pharmacophore

The following diagram illustrates the structural relationship between GABA, the high-affinity inhibitor Nipecotic Acid, and the probe molecule, highlighting the "Distance Vector" critical for binding.[1]

Figure 1: Structural comparison of GABAergic ligands. The probe molecule extends the acidic moiety, testing the spatial constraints of the GAT-1 active site.

Experimental Protocol: [3H]-GABA Uptake Inhibition Assay

This protocol validates the compound's efficacy as a transport inhibitor using rat brain synaptosomes.[1] This is the "Gold Standard" assay for characterizing this class of molecules.

Reagents & Preparation

-

Buffer (Krebs-Henseleit): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 2.5 mM CaCl2, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM Glucose; pH 7.4.[1]

-

Radioligand: [3H]-GABA (Specific Activity: 80-100 Ci/mmol).[1]

-

Tissue: Rat cerebral cortex (rich in GAT-1).[1]

-

Test Compound: 3-(Piperidin-3-yl)propanoic acid HCl (dissolved in water to 10 mM stock).

Workflow Steps

-

Tissue Homogenization:

-

Dissect rat cerebral cortex on ice.

-

Homogenize in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 500 rpm).

-

Centrifuge at 1,000 x g for 10 min (4°C) to remove debris (P1).

-

Centrifuge supernatant (S1) at 20,000 x g for 20 min to pellet synaptosomes (P2).

-

Resuspend P2 in Krebs buffer.[1]

-

-

Assay Incubation:

-

Aliquot 100 µL of synaptosomal suspension into tubes.

-

Add 20 µL of Test Compound (Concentration range: 0.1 µM to 1 mM).

-

Pre-incubate for 10 min at 30°C (metabolically active).

-

Initiate: Add 20 µL of [3H]-GABA (Final conc: 10 nM).

-

Incubate for 5 minutes at 30°C.

-

-

Termination & Counting:

-

Data Analysis:

Mechanistic Workflow Visualization

The following diagram details the experimental logic for determining if the compound acts as a substrate or an inhibitor.

Figure 2: Decision tree for characterizing the pharmacological profile of the compound.

Comparative Data: Linker Length vs. Activity

The table below illustrates why this specific compound is used in SAR (Structure-Activity Relationship) studies. It highlights the sensitivity of GAT-1 to the distance between the nitrogen and the acid group.

| Compound | Side Chain | Distance (N to COOH) | GAT-1 Affinity (IC50) | Utility |

| Nipecotic Acid | -COOH (Direct) | ~3.5 Å | ~1-5 µM | Potent Inhibitor (Reference) |

| Guvacine | -COOH (Unsaturated) | ~3.5 Å | ~5-10 µM | Potent Inhibitor |

| 3-Piperidineacetic acid | -CH2-COOH | ~4.9 Å | > 100 µM | Weak Inhibitor (Spacer too long) |

| 3-(Piperidin-3-yl)propanoic acid | -CH2-CH2-COOH | ~6.2 Å | > 500 µM (Est.) | Negative Control / Scaffold |

Note: While the affinity of the propanoic acid derivative is significantly lower than Nipecotic acid, this loss of affinity confirms the strict steric requirements of the GAT-1 pocket. However, this molecule becomes highly potent when a lipophilic "anchor" is attached to the nitrogen, as seen in Tiagabine derivatives.[1]

References

-

Angene Chemical. (n.d.).[1] 3-(Piperidin-3-yl)propanoic acid hydrochloride Product Data. Retrieved from

-

Krogsgaard-Larsen, P., et al. (1987).[1] GABA uptake inhibitors: structure-activity relationships. In Psychopharmacology: The Third Generation of Progress.

-

Andersen, K. E., et al. (1993).[1] The synthesis of novel GABA uptake inhibitors.[1] 1. Elucidation of the structure-activity studies leading to the choice of tiagabine.[1] Journal of Medicinal Chemistry. Link

-

ChemSrc. (2025).[1] 3-Piperidinepropanoic acid, hydrochloride - CAS 71985-82-5.[1] Retrieved from

-

Smolecule. (2024).[1][3] 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid.[1][3] Retrieved from

Navigating the Neuromodulatory Frontier: A Technical Guide to 3-(Piperidin-3-yl)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-3-yl)propanoic acid hydrochloride is a piperidine derivative with a structural resemblance to key neurotransmitters, positioning it as a molecule of interest in the exploration of novel therapeutics for neurological disorders. While direct and extensive research on its specific cellular functions is emerging, its chemical architecture suggests a potential to interact with critical signaling pathways, particularly the GABAergic system. This guide provides a comprehensive overview of its chemical properties, synthesizes potential mechanisms of action based on structural analogs, and outlines experimental frameworks for elucidating its precise role in cellular pathways.

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of biological targets. 3-(Piperidin-3-yl)propanoic acid hydrochloride, a member of this important class of compounds, presents a unique combination of a piperidine ring and a propanoic acid side chain, suggesting a potential for interaction with receptors and transporters of amino acid neurotransmitters. While this molecule is recognized as a valuable building block in the synthesis of more complex pharmaceutical agents, its intrinsic biological activity remains an area of active investigation.[1]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 3-(Piperidin-3-yl)propanoic acid hydrochloride is fundamental for its application in experimental biology and drug development.

| Property | Value | Reference |

| CAS Number | 71985-82-5 | [2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.67 g/mol | [2] |

| IUPAC Name | 3-(piperidin-3-yl)propanoic acid;hydrochloride | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

The synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride and its derivatives can be achieved through various organic chemistry routes. A general synthetic approach is outlined below.

Caption: Generalized synthetic workflow for 3-(Piperidin-3-yl)propanoic acid hydrochloride.

Postulated Role in Cellular Pathways: A Focus on the GABAergic System

The structural similarity of 3-(Piperidin-3-yl)propanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, provides a strong rationale for investigating its effects on the GABAergic system.[4]

Potential Interaction with GABA Receptors

GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[4][5][6][7] The propanoic acid moiety and the piperidine nitrogen of 3-(Piperidin-3-yl)propanoic acid could potentially interact with the GABA binding site on the GABA-A receptor. Depending on the nature of this interaction, the compound could act as:

-

An Agonist: Mimicking the effect of GABA and promoting an inhibitory response.

-

An Antagonist: Blocking the binding of GABA and preventing its inhibitory effect.

-

A Modulator: Binding to an allosteric site to enhance or reduce the effect of GABA.[8]

-

Derivatives of piperidine have been shown to modulate GABA-A receptor activity, suggesting this is a plausible mechanism for the subject compound.[9]

Caption: Postulated interaction of 3-(Piperidin-3-yl)propanoic acid hydrochloride with the GABA-A receptor.

Experimental Protocols for Pathway Elucidation

To rigorously determine the biological activity of 3-(Piperidin-3-yl)propanoic acid hydrochloride, a systematic experimental approach is required.

In Vitro Receptor Binding Assays

Objective: To determine if the compound binds to GABA receptors and to quantify its binding affinity.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA-A or GABA-B receptor subtype of interest.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]GABA or [³H]muscimol for the GABA-A receptor agonist site).

-

Competition Assay: Perform the binding assay in the presence of increasing concentrations of 3-(Piperidin-3-yl)propanoic acid hydrochloride.

-

Data Analysis: Measure the displacement of the radioligand and calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.

Electrophysiological Studies

Objective: To characterize the functional effect of the compound on GABA receptor activity.

Methodology:

-

Cell Culture: Use primary neuronal cultures or cell lines expressing specific GABA-A receptor subtypes.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the chloride currents evoked by the application of GABA.

-

Compound Application: Apply 3-(Piperidin-3-yl)propanoic acid hydrochloride alone or in combination with GABA to determine if it elicits a current, potentiates, or inhibits the GABA-evoked current.

-

Data Analysis: Analyze the changes in current amplitude, kinetics, and dose-response relationships.

Broader Implications and Future Directions

While the primary hypothesis centers on the GABAergic system, the structural features of 3-(Piperidin-3-yl)propanoic acid hydrochloride warrant investigation into other potential targets. For instance, related piperidine-containing compounds have been explored as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[10] Furthermore, derivatives have been investigated for their activity as modulators of somatostatin receptors, which are implicated in various neurological processes.[11]

Future research should focus on a comprehensive pharmacological profiling of 3-(Piperidin-3-yl)propanoic acid hydrochloride to identify its primary molecular target(s). Subsequent studies can then delve into its effects on downstream signaling cascades and its overall impact on neuronal network activity. The development of more complex derivatives based on this scaffold could lead to the discovery of novel and selective therapeutic agents for a range of neurological and psychiatric disorders.

Conclusion

3-(Piperidin-3-yl)propanoic acid hydrochloride stands as a promising, yet underexplored, chemical entity. Its structural analogy to GABA strongly suggests a potential to modulate inhibitory neurotransmission in the CNS. The experimental frameworks outlined in this guide provide a clear path for researchers to elucidate its precise mechanism of action and unlock its therapeutic potential. As our understanding of the intricate cellular pathways governing brain function continues to grow, compounds like 3-(Piperidin-3-yl)propanoic acid hydrochloride will undoubtedly play a crucial role in the development of next-generation therapies for neurological disorders.

References

- Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Angene Chemical. 3-(Piperidin-3-yl)propanoic acid hydrochloride(CAS# 71985-82-5). [Link]

-

PMC. GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

-

Wikipedia. GABAA receptor. [Link]

-

MDPI. Phenolics as GABAA Receptor Ligands: An Updated Review. [Link]

-

YouTube. The GABA-A Receptors and the Benzodiazepines Part 1. [Link]

-

ResearchGate. Fig. 4. Novel GABA A receptor inhibitor lead compounds. (A) Chemical... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. angenesci.com [angenesci.com]

- 3. 3-(Piperidin-1-yl)propanoic acid hydrochloride [cymitquimica.com]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]

- 9. Buy 3-[1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-3-yl]propanoic acid [smolecule.com]

- 10. Buy 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid [smolecule.com]

- 11. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]

Technical Monograph: 3-(Piperidin-3-yl)propanoic Acid Hydrochloride in Cognitive Enhancement Research

[1]

Compound ID: 3-(Piperidin-3-yl)propanoic acid HCl CAS: 71985-82-5 Molecular Formula: C8H15NO2[1]·HCl Role: Pharmacophore Scaffold & GABA-Mimetic Precursor[1]

Executive Summary & Pharmacological Rationale

In the pursuit of cognitive enhancement, the modulation of inhibitory neurotransmission (GABAergic tone) and synaptic remodeling (Long-Term Potentiation) remains a primary objective.[1] 3-(Piperidin-3-yl)propanoic acid hydrochloride represents a privileged structural motif in medicinal chemistry.[1] It serves as a conformationally restricted homologue of GABA (

Unlike direct agonists which may induce tolerance or sedation, 3-PPA derivatives are investigated for their ability to:

-

Modulate GABA Transporters (GAT): By mimicking the substrate profile of Nipecotic acid while altering steric bulk, derivatives can fine-tune synaptic GABA residence time.[1]

-

Facilitate Synaptic Plasticity: Acting as a non-peptide scaffold for RGD (Arg-Gly-Asp) mimetics, targeting integrins (e.g.,

) known to regulate AMPA receptor trafficking and memory consolidation.[1]

This guide details the experimental utility of 3-PPA-HCl, moving beyond simple characterization to its application in synthesizing and screening potential nootropic agents.[1]

Structural Biology & Mechanism of Action[1]

The GABA-Mimetic "Sweet Spot"

The efficacy of 3-PPA-HCl lies in its specific steric geometry.[1]

-

GABA: Highly flexible, non-selective.[1]

-

Nipecotic Acid (Piperidine-3-carboxylic acid): Rigid, high affinity for GAT-1.[1]

-

3-(Piperidin-3-yl)propanoic acid: Retains the piperidine ring (rigidity) but extends the acidic pharmacophore by two carbons.[1] This extension allows for probing "distal" binding pockets in GAT subtypes or allosteric sites on GABA-B receptors that tighter analogues cannot reach.[1]

Integrin-Mediated LTP

Research indicates that integrins (cell adhesion molecules) are critical for stabilizing Long-Term Potentiation (LTP).[1] Peptidomimetics containing a piperidine-propanoic acid core can mimic the turn structure of RGD peptides, acting as antagonists or modulators of integrins involved in actin cytoskeleton remodeling within dendritic spines.[1]

Pathway Visualization

The following diagram illustrates the dual-pathway potential of 3-PPA-HCl in cognitive enhancement workflows.

Caption: Dual-pathway mechanism where 3-PPA serves as a scaffold for GAT inhibitors (GABAergic) and Integrin modulators (Synaptic Plasticity).[1]

Experimental Workflows

Protocol A: Synthesis of Lipophilic Neuroactive Derivatives

Raw 3-PPA-HCl is hydrophilic and crosses the Blood-Brain Barrier (BBB) poorly.[1] To utilize it in cognitive studies, it must be derivatized (similar to how Tiagabine is a derivative of Nipecotic acid).[1]

Objective: Synthesize an N-substituted lipophilic analogue to enhance BBB penetration.

Reagents:

-

3-(Piperidin-3-yl)propanoic acid HCl (1.0 eq)[1]

-

Lipophilic linker (e.g., 4,4-di(3-methylthien-2-yl)but-3-en-1-yl tosylate) or similar aryl-alkyl halide.[1]

-

Potassium Carbonate (

) (3.0 eq)[1] -

Acetonitrile (ACN) (Anhydrous)[1]

Step-by-Step Methodology:

-

Free Base Liberation: Dissolve 3-PPA-HCl in minimal water, neutralize with saturated

to pH 9, and extract with DCM.[1] Evaporate to obtain the free amine/acid zwitterion intermediate.[1] Note: Esterification of the carboxylic acid may be required first depending on the target.[1] -

N-Alkylation:

-

Hydrolysis (if esterified): Treat with LiOH in THF/Water to deprotect the carboxylic acid tail.[1]

-

Purification: Acidify to pH 3, extract with EtOAc. Purify via Flash Column Chromatography.[1]

-

Validation:

-NMR must show the disappearance of the NH signal and appearance of the N-alkyl chain.[1]

Protocol B: In Vitro GAT-1 Uptake Assay

To verify if the synthesized derivative functions as a cognitive enhancer via the GABAergic pathway, a functional uptake assay is required.[1]

System: Synaptosomes prepared from rat cerebral cortex.[1]

-

Preparation: Homogenize cortical tissue in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Retain supernatant (S1). Centrifuge S1 (20,000 x g, 20 min) to pellet synaptosomes (P2).

-

Incubation: Resuspend P2 in Krebs-Henseleit buffer.

-

Treatment: Add test compound (3-PPA derivative) at varying concentrations (

). Incubate for 15 min at 37°C. -

Challenge: Add

-GABA (10 nM final concentration). Incubate for 5 min. -

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI). Wash 3x with ice-cold buffer.[1]

-

Quantification: Liquid scintillation counting.

-

Analysis: Calculate

relative to control (Nipecotic acid).

Quantitative Data Specifications

When reporting results for 3-PPA derivatives, the following parameters are standard for cognitive enhancement potential.

| Parameter | Target Value | Significance |

| LogP | 2.0 – 3.5 | Ensures optimal Blood-Brain Barrier permeability.[1] |

| GAT-1 | < 100 nM | Indicates potent inhibition of GABA reuptake (Focus/Anxiolysis).[1] |

| tPSA | < 90 Ų | Topological Polar Surface Area; predicts oral bioavailability.[1] |

| Integrin | < 50 nM | (If targeting LTP pathway) Indicates strong binding to synaptic adhesion sites.[1] |

Safety & Handling (E-E-A-T)

While 3-PPA-HCl is a research chemical, its structural similarity to bioactive GABA analogues mandates strict safety protocols.[1]

-

Hazard Identification: Irritant (H315, H319, H335).[1][2] Potential for neuroactivity if accidentally ingested or absorbed in high quantities.[1]

-

Storage: Hygroscopic. Store at -20°C in a desiccator.

-

Solubility: Highly soluble in water and DMSO.[1] Poorly soluble in non-polar solvents (unless derivatized).[1]

-

Contraindications: In animal models, excessive GAT inhibition can lower seizure threshold.[1] Dose-escalation studies are mandatory.[1]

References

-

Nielsen, E. B., et al. (1991).[1] "Tiagabine (NO-328), a novel potent and selective GABA uptake inhibitor."[1] European Journal of Pharmacology. (Establishes the nipecotic acid/piperidine scaffold utility in GABA modulation).

-

Krogsgaard-Larsen, P. (1980).[1] "Inhibitors of the GABA uptake systems."[1] Molecular and Cellular Biochemistry. (Foundational text on piperidine-carboxylic/propanoic acid SAR).[1]

-

Rechenmacher, F., et al. (2013).[1] "Integrin antagonists: the quest for selectivity." Current Pharmaceutical Design. (Details the use of piperidine-propanoic acid scaffolds in RGD mimetics for plasticity).

-

PubChem Compound Summary. (2024). "3-(Piperidin-3-yl)propanoic acid hydrochloride."[1] National Center for Biotechnology Information.[1] (Verification of CAS and physicochemical properties).

-

Chem-Impex International. (2024).[1] "3-Piperidin-4-yl-propionic acid hydrochloride as a building block." (Industrial application of the isomer in neurological drug synthesis).[1]

Application Note: High-Resolution Characterization of 3-(Piperidin-3-yl)propanoic Acid Hydrochloride

Executive Summary

This application note details a robust, multi-modal analytical strategy for the characterization of 3-(Piperidin-3-yl)propanoic acid hydrochloride . As a zwitterionic, non-chromophoric building block used in peptidomimetic and integrin antagonist synthesis, this molecule presents specific analytical challenges—primarily its high polarity and lack of UV absorbance.

Traditional Reversed-Phase HPLC (RP-HPLC) with UV detection often fails due to poor retention (elution in the void volume) and low sensitivity. This guide establishes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) as the gold standard for purity assessment. Additionally, we define a potentiometric titration protocol for precise counterion (chloride) quantification, ensuring the salt stoichiometry is chemically valid.

Chemical Profile & Analytical Challenges

Before establishing protocols, one must understand the physicochemical environment of the analyte.

| Property | Specification | Analytical Implication |

| Chemical Name | 3-(Piperidin-3-yl)propanoic acid hydrochloride | Target Analyte |

| CAS Number | 71985-82-5 | Reference Standard Verification |

| Molecular Formula | Elemental Composition | |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) | MS Target Ion ( |

| Chromophores | Negligible (Weak Carbonyl ~200-210 nm) | UV Detection is unreliable. Requires CAD, ELSD, or MS.[1] |

| Polarity | High (Zwitterionic capability) | Poor retention on C18. Requires HILIC or Ion-Pairing. |

| Solubility | Water, Methanol, DMSO | Use aqueous/organic diluents. |

The "Invisible" Problem

The primary failure mode in characterizing this compound is relying on UV detection at 254 nm. The piperidine ring and saturated alkyl chain are UV-transparent. While the carboxylic acid absorbs at <210 nm, solvent cutoff effects (especially with methanol/acetone) cause high baseline noise, making impurity quantification impossible.

Analytical Workflow Strategy

The following decision tree illustrates the logic behind the selected methods.

Figure 1: Analytical decision matrix selecting HILIC-CAD and Titration based on molecular properties.

Protocol 1: Chromatographic Purity (HILIC-CAD/MS)

Objective: Quantify purity and identify polar impurities (e.g., unreacted starting materials, piperidine isomers) that co-elute in RP-HPLC.

Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase.[2] The zwitterionic analyte partitions into this layer. The high organic content of the mobile phase is ideal for CAD and MS sensitivity.

Method Parameters

| Parameter | Setting | Rationale |

| Column | Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC) | Zwitterionic phases interact with both the amine and acid groups, providing superior peak shape over bare silica. |

| Dimensions | 100 mm x 2.1 mm, 1.7 µm or 3.5 µm | Narrow bore for MS/CAD sensitivity; sub-2 µm for UHPLC resolution. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Buffer controls ionization of the amine/acid. Low pH ensures amine protonation. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier for HILIC retention mechanism. |

| Gradient | 90% B to 50% B over 10 mins | Gradient elution from high organic (weak) to low organic (strong) elutes polar compounds. |

| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns. |

| Detection | CAD (Nebulizer: 35°C) or MS (ESI+) | Critical: CAD detects all non-volatile analytes regardless of chromophore. |

| Column Temp | 30°C | Maintains reproducible viscosity and kinetics. |

Step-by-Step Procedure

-

Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1 mL of 50:50 Acetonitrile:Water .

-

Note: Do not dissolve in 100% water; the "solvent strength" mismatch will cause peak distortion (breakthrough) in HILIC. The diluent must match the initial mobile phase conditions as closely as possible.

-

-

Equilibration: Equilibrate the column with 90% Mobile Phase B for at least 20 column volumes. HILIC phases require longer equilibration than C18 to establish the water layer.

-

Injection: Inject 1-2 µL.

-

Integration: Integrate the main peak (typically eluting ~4-6 mins). Calculate % Area Purity.

Protocol 2: Structural Identification (NMR)

Objective: Confirm the structure and isomeric purity (3-substituted vs 2- or 4-substituted isomers).

Solvent Selection: Deuterium Oxide (

Expected NMR Signals (300-500 MHz, )

-

1.2 - 1.9 ppm (Multiplets, 4H): Piperidine ring protons (

-

1.6 ppm (Multiplet, 2H): Propanoic acid

- 2.0 ppm (Multiplet, 1H): Methine proton at C3 (chiral center).

-

2.3 ppm (Triplet, 2H): Propanoic acid

-

2.7 - 3.4 ppm (Multiplets, 4H): Piperidine ring protons adjacent to Nitrogen (

-

Note: The acidic proton (

) and ammonium protons (

Protocol 3: Chloride Counterion Assay (Potentiometric Titration)

Objective: Verify the salt form stoichiometry (Mono-HCl vs Di-HCl or free base mixture).

Method: Argentometric Titration with Silver Nitrate (

Reagents

-

0.01 M or 0.1 M Silver Nitrate (

) Standardized Solution. -

Dilute Nitric Acid (

).[3]

Procedure

-

Weighing: Accurately weigh ~50 mg of the sample into a titration beaker.

-

Dissolution: Dissolve in 50 mL of distilled water. Add 1 mL of 2M

to acidify (prevents carbonate interference). -

Electrode Setup: Equip the autotitrator with a Silver Ring Electrode (Indicator) and a suitable Reference Electrode (e.g., double junction to prevent chloride leakage from the reference).

-

Titration: Titrate with

to the potentiometric endpoint (inflection point). -

Calculation:

-

Theoretical Chloride for Mono-HCl (

):18.3%

-

Mechanism Visualization: HILIC Separation

The following diagram explains why HILIC is chosen over Reversed-Phase for this molecule.

Figure 2: HILIC retention mechanism showing the partitioning of the polar piperidine derivative into the water-rich surface layer.

References

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

-

Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. Link

-

Metrohm Application Bulletin. (2019). Potentiometric Titration of Chloride in Pharmaceutical Products. Metrohm AG. Link

-

PubChem Compound Summary. (2023). 3-(Piperidin-3-yl)propanoic acid hydrochloride.[5][6][7] National Center for Biotechnology Information. Link

-

Agilent Technologies. (2020). HILIC Separation of Basic Drugs using MS/MS Detection. Application Note. Link

Sources

- 1. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. metrohm.com [metrohm.com]

- 4. web.mit.edu [web.mit.edu]

- 5. CAS#:71985-82-5 | 3-PIPERIDINEPROPANOIC ACID, HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 6. angenesci.com [angenesci.com]

- 7. chemscene.com [chemscene.com]

Application Notes & Protocols: A Framework for Evaluating the Anxiolytic Potential of 3-(Piperidin-3-yl)propanoic acid hydrochloride

Introduction

Anxiety disorders represent a significant global health challenge, necessitating the continued development of novel therapeutic agents with improved efficacy and side-effect profiles. The GABAergic system, being the primary inhibitory network in the central nervous system (CNS), remains a cornerstone of anxiolytic drug discovery.[1][2] 3-(Piperidin-3-yl)propanoic acid hydrochloride is a novel compound featuring a piperidine ring and a propanoic acid side chain. This structure bears a resemblance to γ-aminobutyric acid (GABA) and suggests potential interaction with GABAergic targets or related modulatory systems, such as voltage-gated calcium channels (VGCCs), which are known targets for anxiolytic agents like pregabalin and gabapentin.[3][4]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a preclinical evaluation of the anxiolytic potential of 3-(Piperidin-3-yl)propanoic acid hydrochloride. The protocols herein are designed to first establish target engagement and mechanism of action (MoA) through in vitro assays, followed by a robust assessment of behavioral efficacy in validated rodent models of anxiety, and concluding with in vivo studies to correlate behavioral outcomes with neuronal activity.

Hypothesized Mechanisms of Action:

-

GABA-B Receptor Modulation: The compound may act as a positive allosteric modulator or a direct agonist at GABA-B receptors, which have been implicated in the modulation of anxiety and mood.[1][5]

-

Voltage-Gated Calcium Channel (VGCC) Inhibition: Similar to gabapentinoids, the compound might bind to the α2-δ subunit of VGCCs, reducing neurotransmitter release in key anxiety-related brain circuits.[3][4][6]

The following protocols are designed to systematically test these hypotheses.

Part 1: In Vitro Target Engagement & Functional Activity

The initial phase of evaluation is to determine if 3-(Piperidin-3-yl)propanoic acid hydrochloride directly interacts with its hypothesized molecular targets and to characterize the nature of this interaction.

Protocol 1.1: [³⁵S]GTPγS Binding Assay for GABA-B Receptor Activation

Rationale: The GTPγS binding assay is a functional assay that measures the first step in G-protein coupled receptor (GPCR) activation—the exchange of GDP for GTP on the Gα subunit.[7][8][9] This will determine if the test compound acts as an agonist at the GABA-B receptor.[10]

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human GABA-B receptors (e.g., CHO-K1 or HEK293 cells) or from rodent brain tissue rich in these receptors (e.g., cortex, cerebellum).

-

Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane preparation (5-20 µg protein/well).

-

GDP (30 µM final concentration).

-

Increasing concentrations of 3-(Piperidin-3-yl)propanoic acid hydrochloride (e.g., 1 nM to 100 µM).

-

Positive control: Baclofen (a known GABA-B agonist).

-

Vehicle control.

-

-

Initiation: Add [³⁵S]GTPγS (0.1 nM final concentration) to initiate the reaction.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination & Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash plates three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the compound to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.

Part 2: Preclinical Assessment of Anxiolytic-like Activity in Rodent Models

A battery of behavioral tests is essential to build a strong case for anxiolytic efficacy and to rule out confounding factors like sedation or hyperactivity. The following tests are based on the conflict between the drive to explore a novel environment and the innate aversion to open, brightly lit, or elevated spaces.[11][12][13]

Experimental Design Considerations

| Parameter | Specification | Rationale |

| Animal Model | Male C57BL/6J mice (8-10 weeks old) | Standard inbred strain with well-characterized anxiety-like behaviors. Males are often used to avoid variability from the estrous cycle.[12] |

| Housing | Group-housed (4-5 per cage), 12:12 light/dark cycle, ad libitum food & water | Standard conditions to minimize stress. |

| Habituation | Acclimate mice to the testing room for at least 60 minutes prior to testing.[14] | Reduces stress from handling and novel environments. |

| Drug Administration | Intraperitoneal (IP) injection, 30 minutes before testing | Ensures rapid and reliable systemic absorption for acute studies. |

| Dose Selection | Vehicle (0.9% saline), 1, 5, 10, 20 mg/kg of test compound | A range of doses to establish a dose-response relationship. |

| Controls | Vehicle control group; Positive control (e.g., Diazepam, 2 mg/kg, IP) | To ensure the models are sensitive to known anxiolytics. |

| Blinding | The experimenter should be blind to the treatment conditions.[12] | To prevent experimenter bias. |

Protocol 2.1: The Elevated Plus Maze (EPM) Test

Rationale: The EPM is a widely used assay to screen for anxiolytic or anxiogenic compounds.[11][12] It is based on the rodent's natural aversion to open and elevated spaces.[11][12] Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms.[15]

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two closed arms of equal size.

-

Pre-Trial: Administer the test compound or vehicle 30 minutes prior to the test.

-

Procedure: Place the mouse in the center of the maze, facing one of the open arms.[15] Allow the mouse to explore freely for a 5-minute session.[13][15][16]

-

Data Acquisition: Record the session using an overhead video camera and tracking software.

-

Parameters to Analyze:

-

Time spent in open arms (s)

-

Time spent in closed arms (s)

-

Number of entries into open arms

-

Number of entries into closed arms

-

Total distance traveled (to assess general locomotor activity)

-

-

Interpretation: A significant increase in the percentage of time spent in the open arms (% Open Arm Time = [Time in Open / (Time in Open + Time in Closed)] x 100) without a significant change in total arm entries or distance traveled is indicative of an anxiolytic effect.

Protocol 2.2: The Open Field Test (OFT)

Rationale: The OFT assesses anxiety-like behavior by measuring the conflict between exploring a novel environment and the aversion to an open, unprotected area (thigmotaxis).[17][18] It also provides a robust measure of general locomotor activity.[17][19]

Methodology:

-

Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a central zone and a peripheral zone.

-

Pre-Trial: Administer the test compound or vehicle 30 minutes prior to the test.

-

Procedure: Gently place the mouse in the center of the open field arena and allow it to explore freely for 5-10 minutes.[17]

-

Data Acquisition: Record the session using an overhead video camera and tracking software.

-

Parameters to Analyze:

-

Time spent in the center zone (s)

-

Distance traveled in the center zone (cm)

-

Total distance traveled (cm)

-

Rearing frequency (exploratory behavior)

-

-

Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and distance traveled in the center zone, without a confounding increase in total distance traveled (which would suggest hyperactivity).

Protocol 2.3: The Light-Dark Box Test

Rationale: This test is also based on the innate aversion of rodents to brightly illuminated areas.[20][21] Anxiolytics increase the time spent in the brightly lit compartment.[21][22][23]

Methodology:

-

Apparatus: A box divided into a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3), connected by a small opening.[21][22]

-

Pre-Trial: Administer the test compound or vehicle 30 minutes prior to the test.

-

Procedure: Place the mouse in the center of the light compartment, facing away from the opening. Allow free exploration for 10 minutes.

-

Data Acquisition: Record the session using an overhead video camera and tracking software.

-

Parameters to Analyze:

-

Time spent in the light compartment (s)

-

Latency to first enter the dark compartment (s)

-

Number of transitions between compartments

-

-

Interpretation: A significant increase in the time spent in the light compartment is indicative of an anxiolytic effect.[22] The number of transitions serves as a measure of general activity.[21][22]

Part 3: In Vivo Mechanistic Validation

To connect the behavioral outcomes with neurobiological changes, this phase aims to confirm target engagement in the brain and assess neuronal activation in anxiety-related circuits.

Protocol 3.1: c-Fos Immunohistochemistry for Neuronal Activity Mapping

Rationale: The protein c-Fos is the product of an immediate-early gene, and its expression is widely used as a marker for stimulus-induced neuronal activation.[24][25][26] Following a behavioral test or a stressor, quantifying c-Fos-positive cells in brain regions like the amygdala, prefrontal cortex, and hippocampus can map the neural circuits modulated by the test compound.[27]

Methodology:

-

Tissue Collection: 90 minutes after IP injection and a 30-minute exposure to a stressor (e.g., the EPM), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Brain Extraction & Sectioning: Post-fix the brains in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brains on a cryostat or vibratome (e.g., 40 µm sections) focusing on the amygdala and prefrontal cortex.

-

Immunohistochemistry:

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

-

Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).

-

Amplify the signal using an avidin-biotin complex (ABC) method and visualize with a chromogen like diaminobenzidine (DAB), which produces a brown nuclear stain.

-

-

Imaging & Quantification:

-

Mount sections on slides, dehydrate, and coverslip.

-

Image the brain regions of interest using a brightfield microscope.

-

Count the number of c-Fos-positive nuclei within defined anatomical boundaries (e.g., basolateral amygdala).

-

-

Interpretation: A successful anxiolytic compound is expected to attenuate the stress-induced increase in c-Fos expression in key anxiety-processing regions like the amygdala compared to vehicle-treated, stressed controls.

Visualizations

Experimental Workflow Diagram

Hypothesized GABA-B Receptor Signaling Pathway

References

- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.

- Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. ResearchGate.

- Chem-Impex. (n.d.). 3-Piperidin-4-yl-propionic acid hydrochloride.

- protocols.io. (2023). Elevated plus maze protocol.

- YouTube. (2022). Light Dark Box Model (screening of anxiety).

- Springer Nature Experiments. (n.d.). The Light–Dark Box Test in the Mouse.

- Cryan, J. F., & Slattery, D. A. (2004). Genetic and pharmacological evidence of a role for GABA(B) receptors in the modulation of anxiety- and antidepressant-like behavior. PubMed.

- ResearchGate. (n.d.). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.

- Belliotti, T. R., et al. (2006). Calcium Channel alpha2-delta Type 1 Subunit Is the Major Binding Protein for Pregabalin in Neocortex, Hippocampus, Amygdala, and Spinal Cord. PubMed.

- protocols.io. (2023). Open Field Test.

- Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. PubMed.

- Jacobson, L. H., & Cryan, J. F. (n.d.). Identifying the role of pre-and postsynaptic GABAB receptors in behavior. PubMed Central.

- Harrison, N. L., & Traynelis, S. F. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.

- Leneuve, P., et al. (2016). The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. PubMed Central.

- MDPI. (n.d.). Imaging of C-fos Activity in Neurons of the Mouse Parietal Association Cortex during Acquisition and Retrieval of Associative Fear Memory.

- Chemsrc. (n.d.). CAS#:71985-82-5 | 3-PIPERIDINEPROPANOIC ACID, HYDROCHLORIDE.

- Stahl, S. M. (n.d.). Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators. Psychiatrist.com.

- Walf, A. A., & Frye, C. A. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PubMed Central.

- Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice.

- National Center for Biotechnology Information. (2012). GTPγS Binding Assays.

- University College Cork. (n.d.). GABA>B> Receptors: Anxiety and Mood Disorders.

- Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.

- MazeEngineers. (2019). Maze Basics: Light/Dark box.

- ResearchGate. (n.d.). Fast Fos: Rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections.

- Creative Bioarray. (n.d.). GTPγS Binding Assay.

- Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PNAS.

- Möhler, H. (n.d.). Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes. PubMed Central.

- Seibenhener, M. L., & Wooten, M. C. (2015). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed.

- Ugo Basile. (n.d.). Open Field Test (OFT) – Assessing General Locomotion and Anxiety Objective.

- The University of North Carolina at Chapel Hill. (2023). Examining alcohol-induced neuronal activation using c-Fos IHC following TMT exposure in.

- Wikipedia. (n.d.). GABAA receptor.

- Google Patents. (n.d.). CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.

- ResearchGate. (2023). Open Field Test v1.

- ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays.

- Teran, F. A., et al. (n.d.). Genetic Associations between Voltage-Gated Calcium Channels and Psychiatric Disorders. PubMed Central.

- bioRxiv. (2022). The voltage-gated Cav Ca2+ channel subunit α2δ-4 is required for locomotor behavior and sensorimotor gating in mice.

- YouTube. (2022). Measuring G-Protein-Coupled Receptor Signaling - Preview.

- Li, S., et al. (2018). c-Fos mapping of brain regions activated by multi-modal and electric foot shock stress. PubMed Central.

- ChemSynthesis. (n.d.). 3-(3-vinyl-4-piperidinyl)propanoic acid.

- Wikipedia. (n.d.). Safrole.

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatrist.com [psychiatrist.com]

- 4. pnas.org [pnas.org]

- 5. Genetic and pharmacological evidence of a role for GABA(B) receptors in the modulation of anxiety- and antidepressant-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. uab.edu [uab.edu]

- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 18. researchgate.net [researchgate.net]

- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. maze.conductscience.com [maze.conductscience.com]

- 24. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. c-Fos mapping of brain regions activated by multi-modal and electric foot shock stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]

How to dissolve "3-(Piperidin-3-yl)propanoic acid hydrochloride" for experiments

Application Note: Solubilization and Handling of 3-(Piperidin-3-yl)propanoic acid hydrochloride

Part 1: Executive Summary & Physicochemical Profile

3-(Piperidin-3-yl)propanoic acid hydrochloride is a functionalized amino acid derivative often utilized as a building block in peptidomimetic synthesis and as a probe in neuropharmacology due to its structural similarity to GABA and nipecotic acid derivatives.[1]

Successful experimental outcomes depend on recognizing that this compound is supplied as a hydrochloride (HCl) salt . While this salt form significantly enhances water solubility compared to the free zwitterion, it creates an acidic environment upon dissolution. Failure to buffer this acidity is a common source of experimental error, particularly in sensitive cell-based assays where pH shifts can mimic toxicity or mask receptor activation.[1]

Physicochemical Data Table

| Property | Value | Implication for Handling |

| Molecular Formula | C₈H₁₅NO₂[1][2] · HCl | Salt form dictates stoichiometry (1:1 with HCl). |

| Molecular Weight | 193.67 g/mol | Use this value for Molar (M) calculations, not the free base MW.[1] |

| Physical State | White to off-white solid | Hygroscopic; store with desiccant at -20°C. |

| Acidity (pKa) | ~4.5 (COOH), ~10 (NH) | The HCl salt solution will be acidic (pH ~2-3 at 50mM).[1] |

| Solubility (Water) | High (>50 mM) | Preferred solvent for immediate biological use.[1] |

| Solubility (DMSO) | High (>50 mM) | Preferred for compound libraries and freeze-thaw stability.[1] |

| Solubility (Ethanol) | Moderate | Less recommended due to potential precipitation at high conc.[1] |

Part 2: Solvent Selection Decision Matrix

Choosing the correct solvent system is the first critical decision. Use the logic flow below to determine the optimal path for your specific assay.

Figure 1: Decision matrix for solvent selection based on experimental end-use.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Aqueous Stock (PBS/Water)

Best for: Immediate use in cell culture, in vivo injections, or enzymatic assays.[1]

Mechanism: The hydrophilic nature of the HCl salt allows rapid dissolution in water. However, the release of protons (H⁺) will lower the pH.

Materials:

-

Sterile Milli-Q Water or PBS (Phosphate Buffered Saline, pH 7.4)[1]

-

0.22 µm Syringe Filter (PES or Nylon)[1]

-

1N NaOH (for pH adjustment)[4]

Step-by-Step:

-

Calculation: Calculate the mass required for a 50 mM stock.

-

Example: To make 10 mL of 50 mM solution:

[1]

-

-

Dissolution: Weigh the powder into a sterile tube. Add 80% of the final volume of water/PBS. Vortex vigorously until clear.

-

pH Check (Critical): Spot 2 µL onto a pH strip. It will likely read pH 3-4.[1]

-

Correction: If using PBS, the buffer capacity may handle low concentrations. For water or high concentrations, carefully add 1N NaOH dropwise until pH reaches ~7.2–7.4.

-

Warning: Do not overshoot pH > 8.0, as this may alter the ionization state or cause precipitation of the free base if the concentration is extremely high (though unlikely for this molecule).

-

-

Final Volume: Add remaining solvent to reach the target volume.

-

Sterilization: Filter through a 0.22 µm syringe filter inside a biosafety cabinet.

Protocol B: Preparation of DMSO Stock

Best for: High-throughput screening, long-term storage (-20°C), or hydrophobic assay conditions.[1]

Mechanism: DMSO prevents microbial growth and hydrolysis, preserving the compound for months.

Step-by-Step:

-

Weighing: Weigh the compound into a glass vial (DMSO can leach plastics; use polypropylene or glass).

-

Dissolution: Add high-grade anhydrous DMSO to achieve a 100 mM concentration.

-

Note: The HCl salt is generally soluble in DMSO. If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

-

Usage: When dosing cells, ensure the final DMSO concentration in the well is <0.5% (v/v) to avoid solvent toxicity.

Part 4: Biological Application & pH Management

When adding the HCl salt stock directly to cell culture media, you trigger a buffering competition. The diagram below illustrates the proton flow and necessary intervention points.

Figure 2: Impact of stock solution acidity on cell culture systems.[1] High dilution factors (1:1000) are generally safe, while low dilutions (1:[1]10) require pre-neutralization.[1]

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Precipitate forms upon adding NaOH | Localized high pH caused free base precipitation.[1] | Add NaOH slower with rapid stirring; ensure concentration is not near saturation limits. |

| Media turns yellow (Phenol Red) | Acidic shift from HCl salt.[1] | The buffer capacity was exceeded. Neutralize the stock solution before adding to media. |

| Cells detach after treatment | Osmotic or pH shock.[1] | Check the osmolarity of the stock; ensure final DMSO < 0.5% or neutralize aqueous stock. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13131921, 3-(Piperidin-1-yl)propanoic acid hydrochloride. (Note: Isomer reference for chemical properties). Retrieved from [Link]

Sources

Application Notes and Protocols: Dosing "3-(Piperidin-3-yl)propanoic acid hydrochloride" in Animal Studies

Disclaimer: 3-(Piperidin-3-yl)propanoic acid hydrochloride is a compound with limited publicly available data regarding its specific biological activity and in vivo effects. This document is intended to provide a comprehensive framework for researchers based on established principles of preclinical drug development. The proposed mechanism of action, protocols, and dose ranges are extrapolated from the compound's chemical structure and data from analogous compounds. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to relevant animal welfare guidelines.

Introduction: Rationale and Scientific Context

3-(Piperidin-3-yl)propanoic acid hydrochloride is a novel chemical entity. Its structure, featuring a piperidine ring and a propanoic acid moiety, bears a significant resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This structural analogy strongly suggests that the compound may act as a modulator of GABA receptors. Specifically, it is hypothesized to be an agonist of the GABA type B (GABA-B) receptor, similar to well-characterized compounds like baclofen and phenibut.

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[1][2] Their activation leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.[1][3] Given these properties, novel GABA-B agonists are of significant interest for their potential therapeutic applications in conditions such as spasticity, neuropathic pain, anxiety disorders, and substance use disorders.[4][5]

This guide provides a detailed protocol for the initial in-vivo characterization of 3-(Piperidin-3-yl)propanoic acid hydrochloride, focusing on formulation, administration, and the determination of a tolerated dose range in a rodent model.

Compound Characteristics and Formulation

Physicochemical Properties

A summary of the known properties of 3-(Piperidin-3-yl)propanoic acid hydrochloride is presented in Table 1. As a hydrochloride salt, the compound is predicted to have good solubility in aqueous vehicles, which is a critical factor for preparing injectable formulations.[6][7]

| Property | Value | Source |

| Chemical Formula | C₈H₁₆ClNO₂ | ChemScene[8] |

| Molecular Weight | 193.67 g/mol | ChemScene[8] |

| Form | Hydrochloride Salt | Implied by name |

| Predicted Solubility | High in aqueous solutions | General knowledge of HCl salts[6] |

Dose Calculation: Salt vs. Free Base

When preparing dosing solutions, it is crucial to account for the weight of the hydrochloride salt. Doses should be calculated based on the molecular weight of the active free base to ensure consistency and accuracy.[9]

-

Molecular Weight of HCl salt: 193.67 g/mol

-

Molecular Weight of Free Base (C₈H₁₅NO₂): 157.21 g/mol

-

Correction Factor: 193.67 / 157.21 = 1.232

To obtain a desired dose of the free base, multiply the target dose by this correction factor.

Example: To prepare a 10 mg/kg dose of the free base, you must weigh out 10 mg/kg * 1.232 = 12.32 mg/kg of the hydrochloride salt.

Vehicle Selection and Preparation Protocol

For initial intraperitoneal (IP) studies, a sterile, isotonic vehicle is recommended to minimize irritation and ensure physiological compatibility.

Recommended Vehicle: Sterile 0.9% Sodium Chloride (Saline) for Injection.

Protocol 2.3.1: Preparation of a 10 mg/mL Dosing Stock Solution

-

Calculate Required Mass: To prepare a 10 mL stock solution with a final concentration of 10 mg/mL of the free base, calculate the mass of the hydrochloride salt needed:

-

Mass = Concentration * Volume * Correction Factor

-

Mass = 10 mg/mL * 10 mL * 1.232 = 123.2 mg

-

-

Weighing: Accurately weigh 123.2 mg of 3-(Piperidin-3-yl)propanoic acid hydrochloride using a calibrated analytical balance.

-

Dissolution: Transfer the weighed compound into a sterile 15 mL conical tube. Add approximately 8 mL of sterile 0.9% saline. Vortex thoroughly until the compound is completely dissolved.

-

Final Volume Adjustment: Adjust the final volume to 10.0 mL with sterile 0.9% saline.

-

Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a new sterile vial.

-

Labeling and Storage: Label the vial with the compound name, concentration (as free base), date of preparation, and store at 2-8°C. For long-term storage, consult any available stability data, though freshly prepared solutions are always preferred.

In-Vivo Dose-Range Finding Study

The primary goal of this initial study is to determine the Maximum Tolerated Dose (MTD) and observe any acute toxicological or behavioral effects. This protocol is based on principles from the OECD Guideline 423 for acute toxicity testing.[8][10]

Experimental Design

| Parameter | Specification | Rationale |

| Animal Model | Male Sprague-Dawley rats | A common, well-characterized rodent model for neuropharmacology. |

| Age/Weight | 8-10 weeks / 250-300 g | Ensures physiological maturity and consistent metabolic rates. |

| Housing | Standard conditions, 12h light/dark cycle, ad libitum access to food and water. | Minimizes environmental stress. |

| Acclimatization | Minimum of 7 days prior to dosing. | Allows animals to adapt to the facility and handling. |

| Route of Administration | Intraperitoneal (IP) Injection | Bypasses first-pass metabolism, ensuring high bioavailability for initial screening.[11] |

| Dose Volume | 1-5 mL/kg | Standard volume for IP injections in rats to avoid discomfort.[12] |

| Group Size | 3 animals per dose group | A sufficient number for acute toxicity assessment as per OECD 423.[8] |

Dose Level Selection

Dose selection for a novel compound should be conservative and based on data from analogous compounds. Known GABA-B agonists like baclofen have been administered intraperitoneally to rats in the range of 2-12 mg/kg.[13][14][15][16] A logarithmic dose progression is recommended to cover a broad range.

Proposed Dose Levels (Free Base):

-

Vehicle Control: 0.9% Saline

-

Group 1: 3 mg/kg

-

Group 2: 10 mg/kg

-

Group 3: 30 mg/kg

-

Group 4: 100 mg/kg

Experimental Workflow Diagram

The following diagram outlines the key steps of the dose-range finding study.

Caption: Workflow for the in-vivo dose-range finding study.

Protocol 3.4.1: Dosing and Observation Procedure

-

Pre-Dosing: On the day of the experiment, allow animals to acclimate to the procedure room for at least 1 hour. Record the body weight of each animal to calculate the precise injection volume.

-

Dosing Administration (IP):

-

Restrain the rat securely. A two-person technique is often preferred.[12]

-

Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.[11]

-

Identify the injection site in the lower right abdominal quadrant.

-

Using a 23-25 gauge needle, insert the needle at a 30-40° angle, ensuring it penetrates the peritoneum.

-

Gently aspirate to ensure no fluid (blood or urine) is drawn back, then inject the calculated volume smoothly.

-

-

Post-Dosing Observation:

-

Intensive Monitoring (0-4 hours): Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose. Record all observations.

-

Daily Monitoring (Day 1-14): Observe each animal once daily. Record body weights daily.

-

-

Clinical Signs to Monitor: Systematically observe for changes in:

-

CNS: Sedation, lethargy, hyperactivity, ataxia (impaired coordination), tremors, convulsions, catalepsy.

-

Autonomic: Salivation, piloerection, changes in pupil size, urination, defecation.

-

General: Changes in posture (e.g., hunched back), respiratory rate, and overall activity level.

-

-

Endpoint Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs. Humane endpoints (e.g., >20% body weight loss, severe distress) must be established with the IACUC and adhered to.

Mechanistic Context: GABA-B Receptor Signaling

Activation of the GABA-B receptor by an agonist like 3-(Piperidin-3-yl)propanoic acid hydrochloride is expected to initiate a well-defined signaling cascade.[1][17] Understanding this pathway is crucial for interpreting the compound's physiological effects.

GABA-B Receptor Signaling Pathway Diagram

Caption: Canonical GABA-B receptor signaling pathway.

Interpretation of Effects

-

Presynaptic Inhibition: By inhibiting Ca2+ channels, GABA-B activation reduces the release of other neurotransmitters (like glutamate), leading to a decrease in overall network excitability.[18]

-

Postsynaptic Inhibition: By activating K+ channels, the receptor causes an efflux of potassium, hyperpolarizing the neuron and making it less likely to fire an action potential.[2]

-

Observed Behaviors: The sedative and muscle-relaxant effects commonly seen with GABA-B agonists are direct consequences of this widespread neuronal inhibition.[4]

References

-

Pin, J. P., & Bettler, B. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Science Signaling, 14(684), eabc9917. [Link][2]

-

Mares, P., & Slíva, J. (1998). Moderate anticonvulsant action of baclofen does not change during development. Physiological research, 47(2), 119–125. [Link][13]

-

U.S. Food and Drug Administration. (2021). Clinical Pharmacology Review for Baclofen Granules (Lyvispah). Retrieved from [Link]

-

Duggan, A. W., & Foong, F. W. (1985). Systemic and intrathecal baclofen produce bladder antinociception in rats. Pain, 23(3), 237–245. [Link][14]

-

Ebenezer, I. S. (1995). Intraperitoneal administration of baclofen increases consumption of both solid and liquid diets in rats. European journal of pharmacology, 273(1-2), 183–185. [Link][15]

-

Ebenezer, I. S. (2025). Does repeated administration of baclofen in free feeding rats reduce body weight by stimulating brown fat metabolism through act. bioRxiv. [Link][16]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAB receptors: Introduction. Retrieved from [Link][4]

-

Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current topics in behavioral neurosciences. [Link][17]

-

Zhang, J., et al. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Advanced Science. [Link][5]

-

Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of pharmacological and toxicological methods, 97, 106562. [Link][11]

-

Owen, D. R., & Wood, M. D. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case reports in psychiatry, 2018, 9864285. [Link]

-

Borodkina, L. E., et al. (2009). Effect of phenibut on the content of monoamines, their metabolites, and neurotransmitter amino acids in rat brain structures. Eksperimental'naia i klinicheskaia farmakologiia, 72(1), 60–63. [Link][19]

-

ResearchGate. (2020). Which vehicle do you recommend for IP injection in mice for a DMSO soluble drug?. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN pharmaceutics, 2012, 702572. [Link][6]

-

GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved from [Link]

-

Costa, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of pharmacy & pharmaceutical sciences, 21(1), 12–26. [Link]

-

Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27695–27702. [Link][20]

-

ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link][10]

-